2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine
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Overview
Description
2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the thiazole ring . Another approach includes the use of thioamides and carbon dioxide as raw materials, which undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another sulfur and nitrogen-containing heterocycle with applications in medicinal chemistry and materials science.
Thiazole: A simpler heterocyclic compound that serves as a precursor for more complex structures.
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur, leading to different chemical properties and applications.
Uniqueness
2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications .
Properties
CAS No. |
42395-64-2 |
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Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-12-8-4-7-9(13-5-11-7)3-6(8)10-1/h1-4H,5H2 |
InChI Key |
SHZCCYBPUBLBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=NC=CS3)C=C2S1 |
Origin of Product |
United States |
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